molecular formula C19H14O5 B1441749 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1022282-99-0

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B1441749
M. Wt: 322.3 g/mol
InChI Key: YHEBRAOEOLPKGY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known as 4-HPC, is an organic compound which is found naturally in many plants and fungi. It has a wide range of applications in scientific research, including as a potential therapeutic agent for several diseases.

Scientific Research Applications

Synthesis and Characterization

  • Polystyrene-Supported TBD Catalysts : This compound has been synthesized using novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts. These catalysts have been tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, proving useful for synthesizing Warfarin™ and its analogues (Alonzi et al., 2014).

  • Metal Complexes Synthesis : There's research on synthesizing complexes of this compound with various metals like Cu(II), Ni(II), Fe(II), Co(II), and Mn(II). These have been characterized using elemental analysis, IR spectra, and conductivity measurements, revealing an octahedral geometry (Vyas et al., 2009).

Biological Activities

  • Antibacterial and Antioxidant Properties : Studies have shown the antibacterial and antioxidant activities of derivatives of this compound. For instance, one study found that specific derivatives exhibited significant antibacterial activity against E. coli and Pseudomonas Aeruginosa, along with various levels of antioxidant activities (Al-ayed, 2011).

  • Photophysical and Photometric Properties : Research into the photophysical properties of 4-HCM coumarin derivatives, a class that includes this compound, revealed potential for applications in organic semiconductor materials for display technologies. The studies showed promising results in various organic solvents, indicating their suitability for laser dyes and LED color filters (Pramod et al., 2019).

  • Antimicrobial Agent : Some novel metal complexes of this compound have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacterial strains and fungus, showing enhanced activity upon coordination with metals (Vyas, 2009).

  • Analgesic Activity : Stereoisomers of compounds related to this chemical structure have been synthesized and evaluated for their analgesic activity, demonstrating significant potential in this area (Pavlova et al., 2015).

properties

IUPAC Name

4-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-13-9-6-12(7-10-13)8-11-15(20)17-18(21)14-4-2-3-5-16(14)24-19(17)22/h2-11,21H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBRAOEOLPKGY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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